5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS No.: 1135283-21-4
Cat. No.: VC2989840
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine - 1135283-21-4](/images/structure/VC2989840.png)
Specification
CAS No. | 1135283-21-4 |
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Molecular Formula | C10H11ClN4 |
Molecular Weight | 222.67 g/mol |
IUPAC Name | 5-chloro-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine |
Standard InChI | InChI=1S/C10H11ClN4/c1-15-10-6(9(12)14-15)4-7(11)8(13-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,12,14) |
Standard InChI Key | LKTUAHAMYDSUQR-UHFFFAOYSA-N |
SMILES | CN1C2=NC(=C(C=C2C(=N1)N)Cl)C3CC3 |
Canonical SMILES | CN1C2=NC(=C(C=C2C(=N1)N)Cl)C3CC3 |
Introduction
Chemical Properties and Structure
Molecular Data
5-Chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a well-defined chemical entity with specific molecular characteristics. According to PubChem, this compound is registered with CID 40148050 and has been in the database since May 30, 2009, with the most recent modification recorded on April 5, 2025 . The compound is also identified by several alternative designations, including the CAS number 1135283-21-4 and other registry numbers such as MFCD12025852 and AKOS005071742 .
The molecular formula of this compound can be determined from its structure as C12H13ClN4, indicating the presence of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms. The precise molecular weight of the compound is 222.67 g/mol, as calculated by PubChem 2.1 .
Structural Features
The structure of 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is characterized by a bicyclic core consisting of a pyrazole ring fused with a pyridine ring, forming the pyrazolo[3,4-b]pyridine scaffold. This core structure is decorated with specific substituents that define its unique chemical identity.
The compound features four key substituents:
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An amino group (-NH2) at the 3-position of the pyrazole ring
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A chlorine atom at the 5-position of the pyridine ring
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A cyclopropyl group at the 6-position of the pyridine ring
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A methyl group at the N-1 position of the pyrazole ring
The pyrazolo[3,4-b]pyridine core itself is a nitrogen-rich heterocycle with three nitrogen atoms: two in the pyrazole ring and one in the pyridine ring. The fusion of these two rings creates a planar, aromatic system that serves as a rigid scaffold for the positioning of the substituents. This structural rigidity can be advantageous in drug design, as it may enhance binding specificity to biological targets.
The Pyrazolo[3,4-b]pyridine Scaffold
Core Structure
The pyrazolo[3,4-b]pyridine scaffold represents a fusion of two important heterocyclic systems: pyrazole and pyridine. This bicyclic structure forms a flat, aromatic system with significant importance in medicinal chemistry. The core structure consists of a five-membered pyrazole ring (containing two adjacent nitrogen atoms) fused with a six-membered pyridine ring (containing one nitrogen atom). The fusion occurs between the 3,4-positions of the pyrazole and the b-side of the pyridine, creating a unique arrangement of nitrogen atoms that can participate in various interactions with biological targets.
The numbering system for this scaffold begins with the pyrazole nitrogen designated as position 1, continuing around the pyrazole ring (positions 2 and 3), then proceeding through the fused bond to the pyridine ring (positions 4, 5, 6, and 7). This systematic nomenclature allows for precise identification of substitution patterns, which is crucial for structure-activity relationship studies and rational drug design.
Significance in Medicinal Chemistry
Pyrazolo[3,4-b]pyridine is widely recognized as a "medicinally privileged structure" in the field of drug discovery . This designation indicates that compounds containing this scaffold often exhibit biological activity across multiple therapeutic targets. The privileged nature of this scaffold is attributed to its ability to engage in various molecular interactions, including hydrogen bonding, π-stacking, and van der Waals interactions, with biological macromolecules such as proteins and nucleic acids.
Recent research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as promising candidates against Mycobacterium tuberculosis, demonstrating the scaffold's utility in anti-infective drug design . Additionally, the structural versatility of this scaffold allows for the development of compounds with diverse pharmacological properties, making it valuable for targeting a wide range of diseases and conditions.
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Differences |
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5-Chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | C12H13ClN4 | 222.67 | 1.7 | Reference compound |
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine | C6H5ClN4 | 168.58 | 1.77 | Lacks cyclopropyl at position 6 and methyl at N-1 |
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | C7H8N4 | 148.17 | 0.43 | Methyl at position 3, amino at position 5, no chlorine |
This comparison highlights how subtle structural modifications can significantly influence the physicochemical properties of pyrazolo[3,4-b]pyridine derivatives, potentially leading to distinct biological activities and applications.
Synthesis and Chemical Modifications
Functionalization Methods
The functionalization of the pyrazolo[3,4-b]pyridine scaffold at various positions is a crucial aspect of developing derivatives with specific properties and activities. The search results provide information on several functionalization strategies that could be relevant to 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine or its precursors.
One notable method is the palladium-catalyzed aminocarbonylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine to introduce a carboxamide moiety at the 3-position . This approach employs carbon monoxide generated ex situ using a two-chamber reactor (COware®), avoiding the need to handle gaseous CO directly. The method has demonstrated excellent functional group tolerance, allowing for the synthesis of a range of diversely substituted C-3 carboxamide derivatives in high yields (up to 99%) . While 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine features an amino group rather than a carboxamide at the 3-position, this aminocarbonylation strategy illustrates the synthetic versatility of the pyrazolo[3,4-b]pyridine scaffold and could potentially be part of a synthetic sequence leading to our compound of interest.
The incorporation of specific substituents such as the cyclopropyl group at the 6-position and the chlorine atom at the 5-position would likely require careful selection of starting materials and reaction conditions. For instance, the chlorine atom could potentially be introduced via direct chlorination of the pyridine ring or by using chlorine-containing starting materials. The cyclopropyl group might be incorporated through coupling reactions with appropriate cyclopropyl-containing reagents or through ring-forming reactions.
Research Developments
Current Research Status
Research on the broader class of pyrazolo[3,4-b]pyridine derivatives has been active, with significant developments in both synthetic methodologies and biological evaluations. Recent work has focused on developing efficient synthetic routes to functionalized pyrazolo[3,4-b]pyridines, as exemplified by the palladium-catalyzed aminocarbonylation approach for introducing carboxamide groups at the 3-position . This methodological advancement highlights the continued interest in expanding the synthetic toolkit for preparing diverse pyrazolo[3,4-b]pyridine derivatives.
On the biological front, research has explored the potential of pyrazolo[3,4-b]pyridines as antimicrobial agents, particularly against Mycobacterium tuberculosis . This work includes the design, synthesis, molecular docking, and biological activity evaluation of various pyrazolo[3,4-b]pyridine derivatives, providing a framework for understanding structure-activity relationships within this compound class.
Future Directions
The future research landscape for 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and related compounds offers numerous promising avenues for exploration. Several key directions warrant consideration:
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Comprehensive biological profiling: Systematic evaluation of the biological activities of 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine across multiple therapeutic areas could reveal unexpected applications. High-throughput screening against diverse targets would provide valuable insights into its pharmacological potential.
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Structure-activity relationship studies: Preparation and testing of structural analogs with systematic modifications at each position would help elucidate the contribution of individual substituents to biological activity. This could guide the rational design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
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Mechanistic investigations: For any identified biological activities, detailed mechanistic studies would be valuable to understand the molecular basis of action. This could involve protein crystallography, computational modeling, and biochemical assays to characterize specific interactions with biological targets.
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Synthetic methodology development: Further refinement of synthetic approaches for preparing 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and analogs could enhance accessibility and enable the preparation of more diverse derivatives. This might include the development of convergent, scalable, and environmentally friendly synthetic routes.
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Drug delivery and formulation studies: For derivatives with promising biological activities, investigations into appropriate drug delivery systems and formulation strategies would be essential for advancing toward potential therapeutic applications.
These future directions hold the potential to significantly advance our understanding of 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its value in medicinal chemistry and drug discovery.
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